![molecular formula C20H13ClN2OS B2545145 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide CAS No. 307326-18-7](/img/structure/B2545145.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

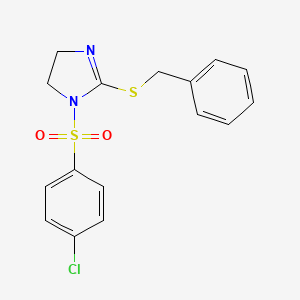

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Molecular Structure Analysis

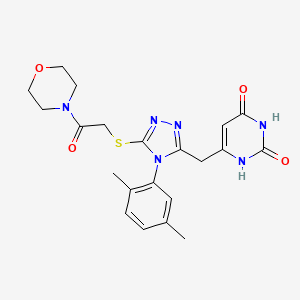

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocyclic compound . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .

Scientific Research Applications

- Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) both in vitro and in vivo . These compounds were compared with standard reference drugs, and their potency against M. tuberculosis was evaluated.

- 2-aryl benzothiazoles, including derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, serve as versatile scaffolds. They find applications as fluorescent probes for analyte detection, anti-tumor imaging agents, and fluorescent pigment dyeing substrates .

- Benzothiazole derivatives have been investigated for their anticonvulsant potential. Researchers have synthesized and evaluated novel 1,3-benzothiazole compounds, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, for their ability to mitigate seizures .

- N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, a class of compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, have been studied as optical materials .

- Researchers explore the development of new methods for natural product-inspired bioactive glycohybrids. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide may contribute to this field, given its heterocyclic structure and potential bioactivity .

- QSAR methodology correlates physicochemical properties with biological activity. Although not specific to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, similar approaches have been used to understand the relationship between chemical structure and biological effects .

Anti-Tubercular Activity

Fluorescent Probes and Imaging Agents

Anti-Convulsant Properties

Hydrazonylsulfones and Optical Materials

Bioactive Glycohybrids

Quantitative Structure-Activity Relationship (QSAR) Modeling

Mechanism of Action

Target of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus . .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the normal functioning of bacteria, leading to their death .

Pharmacokinetics

A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives are known to exhibit antibacterial activity, indicating that they likely cause changes at the molecular and cellular levels that inhibit bacterial growth .

Future Directions

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide”, have potential for further exploration due to their wide range of biological activities. Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of these compounds .

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKRZUGGDPZHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)

![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)

![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)

![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)